N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0781667
InChI:
InChI=1S/C17H14FN3O3S2/c1-23-11-5-9(6-12(8-11)24-2)15(22)20-16(25)21-17-19-13-4-3-10(18)7-14(13)26-17/h3-8H,1-2H3,(H2,19,20,21,22,25)
SMILES:
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)OC
Molecular Formula:
C17H14FN3O3S2
Molecular Weight:
391.4 g/mol
N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide
CAS No.:
Cat. No.: VC0781667
Molecular Formula: C17H14FN3O3S2
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14FN3O3S2 |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C17H14FN3O3S2/c1-23-11-5-9(6-12(8-11)24-2)15(22)20-16(25)21-17-19-13-4-3-10(18)7-14(13)26-17/h3-8H,1-2H3,(H2,19,20,21,22,25) |
| Standard InChI Key | VZFFRLIRGWJZSQ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)F)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator